Precision Synthesis of N-Ethyl-N-vinylcyanamide: A Technical Guide
Executive Summary This technical guide details the synthesis of N-ethyl-N-vinylcyanamide (CAS: Hypothetical/Analogous), a specialized "push-pull" alkene building block utilized in the construction of nitrogen-containing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of N-ethyl-N-vinylcyanamide (CAS: Hypothetical/Analogous), a specialized "push-pull" alkene building block utilized in the construction of nitrogen-containing heterocycles (e.g., pyrimidines, imidazoles) via cycloaddition pathways.
Unlike standard alkyl cyanamides, the introduction of the N-vinyl group creates a unique electronic environment where the nitrogen lone pair conjugates with both the electron-withdrawing nitrile group and the vinyl
-system. This guide prioritizes a modular, convergent synthetic route over linear degradation methods (e.g., Von Braun reaction of unstable tertiary vinyl amines), ensuring reproducibility and safety.
Core Synthetic Strategy
The recommended pathway is a Copper-Catalyzed C–N Cross-Coupling (Buchwald-Type Vinylation) .[1] This method couples a stable N-ethylcyanamide precursor with a vinyl halide, avoiding the handling of volatile and unstable N-vinyl amine intermediates.
Retrosynthetic Analysis
The retrosynthetic logic disconnects the N–vinyl bond, identifying N-ethylcyanamide and vinyl iodide as the primary synthons. This approach leverages modern transition-metal catalysis to install the sensitive vinyl group at the final stage.[1]
Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target from stable precursors.
Experimental Protocols
Step 1: Synthesis of N-Ethylcyanamide
Objective: Preparation of the mono-alkylated cyanamide nucleophile.[1]
Rationale: Direct reaction of ethylamine with cyanogen bromide (BrCN) is the classic, high-yielding route. For safety-restricted labs, an alternative using N-chlorosuccinimide (NCS) and Zn(CN)₂ is provided.[1]
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and low-temperature thermometer under
atmosphere.
Cooling: Charge the flask with ethylamine (2.0 equiv) in anhydrous diethyl ether (
). Cool to using an ice/salt bath.
Addition: Dissolve cyanogen bromide (1.0 equiv) in diethyl ether. Add this solution dropwise to the amine over 60 minutes, maintaining internal temperature
.
Note: The second equivalent of amine acts as a base to scavenge HBr, precipitating as ethylammonium bromide.
Workup: Filter the white precipitate (salt byproduct) under inert gas. Concentrate the filtrate under reduced pressure (keep bath
to prevent polymerization).
Purification: Distillation under reduced pressure or use directly if purity
Reference: Kuhl, N. et al. Org.[1][2] Lett.2019 , 21, 1268–1272.
Reagents: Ethylamine, NCS, Zn(CN)₂, Water.
Protocol: React ethylamine with NCS to form N-chloroethylamine in situ, then treat with Zn(CN)₂.[1] This avoids handling volatile BrCN.[1]
Step 2: Copper-Catalyzed N-Vinylation
Objective: Cross-coupling of N-ethylcyanamide with vinyl iodide.[1]
Rationale: Standard nucleophilic substitution on vinyl halides is geometrically forbidden.[1] Copper catalysis (Ullmann-type) facilitates this bond formation under mild conditions, preserving the delicate cyanamide functionality.[1]
Reagents Table:
Reagent
Role
Equiv.
Notes
N-Ethylcyanamide
Nucleophile
1.0
From Step 1
Vinyl Iodide
Electrophile
1.2
Or Vinyl Bromide (requires longer time)
CuI
Catalyst
0.05
Purified (white powder)
DMEDA
Ligand
0.10
N,N'-Dimethylethylenediamine
Cs₂CO₃
Base
2.0
Anhydrous, granular
THF
Solvent
-
Anhydrous, degassed
Detailed Protocol:
Catalyst Pre-complexation: In a glovebox or under argon, combine CuI (
stabilized with traces of BHT if not used immediately.
Mechanistic Insight
The copper-catalyzed cycle involves an oxidative addition of the vinyl halide to a Cu(I) species, followed by ligand exchange with the cyanamide and reductive elimination.
Figure 2: Catalytic cycle for the Cu-catalyzed N-vinylation of amides/cyanamides.
Characterization & Quality Control
Verify the product structure using the following spectroscopic markers.
Technique
Parameter
Expected Signal
Structural Assignment
¹H NMR
6.5–7.0 ppm
dd (doublet of doublets)
Vinyl (adjacent to N)
¹H NMR
4.0–4.8 ppm
dd (2 signals)
Vinyl (terminal)
¹H NMR
3.0–3.5 ppm
q (quartet)
Ethyl
¹H NMR
1.1–1.3 ppm
t (triplet)
Ethyl
IR
Strong stretch
Cyanamide (CN)
IR
Medium stretch
Enamine (C=C)
Safety & Handling
Cyanogen Bromide (BrCN): Highly toxic and volatile solid.[1] It hydrolyzes to release HCN.[1] Handle only in a functioning fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) solution.[1]
Vinyl Iodide: Light-sensitive and potentially carcinogenic.[1]
Product Stability: N-vinyl compounds can polymerize.[1] Avoid acidic conditions during workup.[1]
References
Pan, X., et al. (2003).[1] "Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides."[1] Organic Letters, 5(20), 3667–3669. Link[1]
Foundational protocol for Cu-catalyzed N-vinyl
Liang, H., et al. (2017).[1][3] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28, 2675–2679.[3] Link[1]
Technical Guide for Research & Development Executive Summary & Strategic Importance N-Alkenyl-N-alkylcyanamides are a specialized class of nitrogenous building blocks essential for the synthesis of complex guanidines, im...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Research & Development
Executive Summary & Strategic Importance
N-Alkenyl-N-alkylcyanamides are a specialized class of nitrogenous building blocks essential for the synthesis of complex guanidines, imidazoles, and pyrimidines. Unlike simple dialkyl cyanamides, the presence of the alkenyl group introduces a "functional handle" (the olefin) capable of downstream transformations such as Ring-Closing Metathesis (RCM), Heck couplings, or oxidative cleavage.
This guide details the three primary synthetic architectures for accessing this motif, prioritizing yield, scalability, and safety.
Retrosynthetic Analysis
The synthesis of N-alkenyl-N-alkylcyanamides can be disconnected at three strategic points. The choice of pathway depends heavily on the availability of the amine precursor and the stability of the alkenyl moiety.
Figure 1: Strategic disconnections for N-alkenyl-N-alkylcyanamide synthesis.
Method A: Electrophilic Cyanation of Secondary Amines
This is the most robust and widely used method. It relies on the reaction of a secondary amine (already containing the alkenyl and alkyl groups) with an electrophilic cyanide source.
Mechanism: Nucleophilic attack of the secondary amine on the cyanide source (typically Cyanogen Bromide, BrCN) followed by elimination of HBr.
Protocol 1: Biphasic Cyanation with Cyanogen Bromide
Applicability: High-yielding for most steric profiles.
Safety Critical: BrCN is highly toxic and volatile.[1] All operations must occur in a fume hood.
Reagents:
Secondary Amine (N-alkyl-N-alkenylamine)
Cyanogen Bromide (BrCN) (1.1 - 1.2 equiv)
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
Solvent System: Dichloromethane (DCM) / Water (1:1 v/v)
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) in DCM (5 mL).
Base Addition: Add a solution of NaHCO₃ (2.0 mmol) in water (5 mL) to the flask. The mixture will be biphasic.[1]
Cyanation: Cool the mixture to 0°C. Slowly add BrCN (1.1 mmol) (either as a solid or DCM solution) over 10 minutes.
Note: The biphasic system buffers the HBr generated, preventing amine salt formation which would stall the reaction.
Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor by TLC (amine consumption).
Workup: Separate layers. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.
Purification: Silica gel chromatography (typically EtOAc/Hexanes).
Alternative Reagent: For safety-sensitive environments, 1-Cyanoimidazole can be used as a substitute for BrCN, though reaction times are typically longer.
Method B: Sequential Nucleophilic Substitution
Mechanism: Deprotonation of an alkyl cyanamide (pKa ~11) creates an ambident nucleophile (N vs. N'). Alkylation typically occurs at the internal nitrogen to yield the disubstituted cyanamide.
Protocol 2: Alkylation of N-Alkyl Cyanamides
Reagents:
N-Alkyl cyanamide (R-NH-CN)
Alkenyl Bromide (e.g., Allyl bromide) (1.2 equiv)
Base: Sodium Hydride (NaH) (1.2 equiv) or K₂CO₃ (2.0 equiv)
Solvent: DMF or THF (Anhydrous)
Step-by-Step Methodology:
Deprotonation: Suspend NaH (60% dispersion, 1.2 mmol) in anhydrous DMF (3 mL) at 0°C under Argon.
Addition: Dropwise add the N-alkyl cyanamide (1.0 mmol) dissolved in DMF (1 mL). Stir for 30 minutes until H₂ evolution ceases.
Alkylation: Add the alkenyl bromide (1.2 mmol) dropwise.
Reaction: Allow to warm to room temperature. Stir for 3-12 hours.
Tip: If using allyl bromide, reaction is fast. For sterically hindered alkenyl halides, heating to 60°C may be required.
Quench: Carefully quench with saturated NH₄Cl solution.
Workup: Extract with EtOAc. Wash extensively with water/LiCl solution to remove DMF.
Figure 2: Workflow for the sequential alkylation of cyanamides.
Method C: Palladium-Catalyzed Cross-Coupling
For N-vinyl cyanamides (where the double bond is directly attached to the nitrogen), S_N2 methods fail due to the inertness of vinyl halides. Palladium catalysis is required.[2]
Key Reference: This protocol is adapted from the work on Pd-catalyzed arylation of cyanamides, which extends to vinyl halides (Ref 3).
Setup: In a glovebox or strictly inert manifold, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a pressure vial.
Addition: Add the N-alkyl cyanamide and the vinyl halide. Add degassed dioxane (0.2 M concentration).
Reaction: Seal the vial and heat to 80-100°C for 12-24 hours.
Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite to remove inorganic salts and Pd black.
Purification: Concentrate and purify via flash chromatography.
Specialized Method: N-Allenyl Cyanamides
A unique subclass of alkenyl cyanamides are N-allenyl derivatives. These are accessible via a "deoxycyanamidation" cascade.
Protocol Summary (Ref 4, 5):
Reaction of Propargyl Alcohol with N-cyano-N-phenyl-p-tosylamide (NCTS) in the presence of NaH leads to an N-propargyl intermediate which isomerizes in situ to the N-allenyl cyanamide.
Conditions: NaH (2 equiv), THF, RT, 6 hours.[4][5][6]
Yields: Typically 60-80%.
Summary of Methods & Scope
Method
Target Substrate
Key Reagents
Pros
Cons
A. Electrophilic Cyanation
N-Allyl, N-Homoallyl
BrCN, NaHCO₃
High yield, reliable, mild conditions
BrCN toxicity, requires secondary amine precursor
B. Direct Alkylation
N-Allyl, N-Benzyl
NaH, Alkenyl Bromide
Uses stable primary cyanamides
Limited to S_N2 active halides (no vinyl halides)
C. Pd-Catalysis
N-Vinyl , N-Styryl
Pd₂(dba)₃, Xantphos
Access to N-Vinyl systems
Cost of catalyst, requires inert atmosphere
D. Deoxycyanamidation
N-Allenyl
Propargyl Alcohol, NCTS
One-pot access to allenes
Specific to allenyl targets
References
Liang, H., et al. (2017).[7] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett, 28, 2675-2679.[7] Link
Zhu, C., et al. (2014).[7] "Oxidative N-Cyanation of Amines." Organic Letters, 16(1), 247-249.[7] Link
Beaton, R. M., et al. (2014).[5] "Palladium-Catalyzed Arylation of Cyanamides." Organic Letters, 16(23), 6176-6179. Link
Ayres, J. N., et al. (2018).[5] "Synthesis and Reactivity of N-Allenyl Cyanamides." Organic Letters, 20(18), 5803-5806. Link
Morrill, L. C. (2018).[4][5] "Synthesis and Reactivity of N-Allenyl Cyanamides." University of Southampton ePrints. Link
Organic Chemistry Portal. "Synthesis of Cyanamides." Link
A Strategic Synthon for N-Heterocyclic Scaffold Construction Abstract N-Ethyl-N-vinylcyanamide (CAS 855381-91-8) is a specialized bifunctional building block utilized primarily in the synthesis of complex nitrogenous het...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Synthon for N-Heterocyclic Scaffold Construction
Abstract
N-Ethyl-N-vinylcyanamide (CAS 855381-91-8) is a specialized bifunctional building block utilized primarily in the synthesis of complex nitrogenous heterocycles.[1][2][3] Characterized by the coexistence of an electron-rich enamine motif (N-vinyl) and an electrophilic nitrile (N-cyano), this molecule serves as a versatile "linchpin" in the construction of pyrimidine and imidazole cores—scaffolds ubiquitous in kinase inhibitors and antiviral therapeutics. This technical guide provides a comprehensive analysis of its physicochemical properties, handling requirements, and synthetic utility, designed for medicinal chemists and process engineers requiring high-fidelity data for library synthesis.
Part 1: Chemical Identity & Physicochemical Profile
The dual functionality of CAS 855381-91-8 presents a unique stability challenge. As an N-vinyl derivative, it possesses enamine-like sensitivity to hydrolysis, while the cyanamide moiety introduces susceptibility to nucleophilic attack. Understanding these properties is critical for successful storage and reaction planning.
Expert Insight: The N-vinyl group activates the nitrogen lone pair, making the molecule potentially unstable in acidic aqueous media (leading to hydrolysis into ethyl cyanamide and acetaldehyde). All handling should occur under anhydrous conditions to prevent degradation.
Part 2: Synthetic Applications & Mechanism of Action
The "Push-Pull" Reactivity Model
From a mechanistic standpoint, CAS 855381-91-8 acts as a 1,3-dipolar equivalent or a bifunctional electrophile/nucleophile depending on the reaction conditions.
The Enamine (Vinyl) Terminus: The
-carbon of the vinyl group is nucleophilic due to conjugation with the nitrogen lone pair. However, the electron-withdrawing cyano group tempers this, stabilizing the molecule relative to simple enamines.
The Nitrile (Cyano) Terminus: The carbon of the cyano group is electrophilic. It is a prime target for nucleophilic addition by amidines, guanidines, or hydrazines.
Primary Application: Pyrimidine Synthesis
The most high-value application of N-vinyl cyanamides is in the [4+2] cyclocondensation reactions to form pyrimidine derivatives. This is a key pathway for generating libraries of kinase inhibitors (e.g., EGFR or CDK inhibitors).
Mechanism:
Nucleophilic Attack: An external bis-nucleophile (e.g., an amidine) attacks the cyano carbon.
Cyclization: The intermediate undergoes intramolecular cyclization onto the vinyl group (often requiring a Lewis acid or thermal activation) or participates in a hetero-Diels-Alder type pathway.
Visualization: Reactivity Map
The following diagram illustrates the dual-reactivity zones of the molecule and its conversion into a pyrimidine scaffold.
Caption: Functional dissection of N-Ethyl-N-vinylcyanamide showing the electrophilic cyano and nucleophilic vinyl zones converging to form a pyrimidine core.
Part 3: Experimental Protocols
Protocol A: Quality Control & Stability Check (NMR)
Before committing this material to a high-value synthesis, verify it has not hydrolyzed.
Sampling: Withdraw 10
L of CAS 855381-91-8 under nitrogen atmosphere.
Solvent: Dissolve in CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ to neutralize trace acid. Avoid DMSO-d6 if it has absorbed water.
Analysis:
Look for Vinyl Protons: Multiplets in the 4.0–7.0 ppm region.
Impurity Check: A doublet/quartet pattern near 9.8 ppm indicates acetaldehyde (hydrolysis product). A broad singlet near 4-5 ppm may indicate ethyl cyanamide.
Decision: If hydrolysis >5% is observed, repurify via rapid silica filtration (neutralized with 1% Et₃N) or discard.
Protocol B: General Cyclocondensation to Pyrimidines
A standardized workflow for reacting CAS 855381-91-8 with an amidine.
Reagents:
CAS 855381-91-8 (1.0 equiv)
Benzamidine hydrochloride (1.2 equiv)
Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
Solvent: Anhydrous DMF or DMAc
Step-by-Step:
Preparation: In a flame-dried reaction vial, suspend Benzamidine HCl and Cs₂CO₃ in anhydrous DMF. Stir for 15 min at RT to liberate the free base.
Addition: Add CAS 855381-91-8 dropwise via syringe. The reaction is often exothermic; cooling to 0°C during addition is recommended for scale >1g.
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (MW 96.13) and formation of the pyrimidine adduct.
While specific toxicological data for this exact CAS is limited, its structural class (N-substituted cyanamides/nitriles) dictates strict safety protocols.
Acute Toxicity: Treat as Toxic if swallowed/inhaled . Nitriles can liberate cyanide ions metabolically, though this is less likely with stable cyanamides than alpha-hydroxynitriles.
Skin/Eye: Severe Irritant. The vinyl group acts as a Michael acceptor, potentially alkylating biological thiols (skin sensitization risk).
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Always handle in a fume hood.
Spill Management: Do not use acidic absorbents. Absorb with vermiculite and treat with basic bleach solution to quench the nitrile functionality before disposal.
References
Sigma-Aldrich. Product Specification: cyano(ethenyl)ethylamine (CAS 855381-91-8). Retrieved from
PubChem. Compound Summary: N-Ethyl-N-vinylcyanamide. National Library of Medicine. Retrieved from
Enamine. Building Blocks: N-Vinyl Cyanamides. (General class reference for synthetic utility). Retrieved from
Katritzky, A. R., et al. (2010). Synthesis of Pyrimidines via N-Vinyl Derivatives. Arkivoc, 2010(v), 82-91.[4] (Mechanistic grounding for amidine-cyanamide cyclizations). Retrieved from
A Theoretical Exploration of Vinyl Cyanamide's Molecular Structure: A Guide for Researchers
Abstract Vinyl cyanamide (H₂C=CH-NH-CN) presents a fascinating case for theoretical structural analysis due to the interplay of its vinyl and cyanamide functionalities. This technical guide provides researchers, scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Vinyl cyanamide (H₂C=CH-NH-CN) presents a fascinating case for theoretical structural analysis due to the interplay of its vinyl and cyanamide functionalities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the conformational landscape, electronic properties, and vibrational signatures of this molecule. By leveraging established computational techniques, such as Density Functional Theory (DFT) and ab initio calculations, we can predict and understand the structural nuances that govern the reactivity and potential applications of vinyl cyanamide and its derivatives. This document serves as a roadmap for conducting and interpreting theoretical studies on this and similar molecular systems.
Introduction: The Significance of Vinyl Cyanamide's Structure
Vinyl cyanamide is a molecule of interest due to its unique combination of a reactive vinyl group and a cyanamide moiety, which is a key structural element in various biologically active compounds.[1] The conformational flexibility around the C-N single bond dictates the molecule's overall shape, dipole moment, and the accessibility of its reactive sites. Understanding the relative stabilities of its rotational isomers is paramount for predicting its behavior in different chemical environments and for designing molecules with specific therapeutic properties.
Theoretical studies provide a powerful, non-invasive means to probe the structural details of molecules like vinyl cyanamide at a level of detail that is often challenging to achieve experimentally. By employing quantum chemical calculations, we can determine the geometries of stable conformers, the energy barriers separating them, and their characteristic vibrational frequencies. This information is invaluable for interpreting experimental data, such as microwave and infrared spectra, and for building accurate models of molecular interactions.
Conformational Isomerism in Vinyl Cyanamide
The primary conformational freedom in vinyl cyanamide arises from the rotation around the single bond connecting the vinyl group to the amino nitrogen of the cyanamide group. This rotation gives rise to two principal planar conformers: a syn and an anti form (also referred to as cis and trans in some contexts). The dihedral angle C=C-N-C defines these conformations.
A similar molecule, vinyl azide (CH₂=CH–NNN), has been shown through DFT-B3LYP calculations to exist as a cis/trans conformational equilibrium with comparable relative stability between the two forms.[2] This suggests that vinyl cyanamide likely also possesses two stable planar conformers.
Caption: Predicted syn and anti planar conformers of vinyl cyanamide.
The relative stability of these conformers is determined by a delicate balance of electronic and steric effects. Theoretical calculations are essential to quantify the energy difference between the syn and anti forms and to determine the energy barrier for their interconversion.
Theoretical Methodologies: A Step-by-Step Protocol
To conduct a thorough theoretical investigation of vinyl cyanamide's structure, a multi-faceted computational approach is recommended. The following protocol outlines the key steps, grounded in established quantum chemical methods.
Caption: A typical workflow for the theoretical study of vinyl cyanamide's structure.
Geometry Optimization
The first step involves finding the equilibrium geometries of the syn and anti conformers. This is achieved through energy minimization calculations.
Protocol:
Initial Structure Generation: Create initial 3D coordinates for both the syn and anti conformers of vinyl cyanamide.
Choice of Method and Basis Set: Select a suitable level of theory. Density Functional Theory (DFT) with a hybrid functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational cost for such systems.[2][3] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.
Optimization Algorithm: Employ a gradient-based optimization algorithm (e.g., Berny algorithm) to locate the stationary points on the potential energy surface corresponding to the energy minima of the conformers.
Convergence Criteria: Ensure that the optimization converges to a true minimum by monitoring the forces on the atoms and the change in energy between successive steps.
Vibrational Frequency Calculations
Once the geometries are optimized, it is crucial to perform vibrational frequency calculations. These serve two primary purposes: to confirm that the optimized structures are true minima on the potential energy surface (i.e., all real frequencies) and to predict the infrared (IR) and Raman spectra.
Protocol:
Frequency Calculation: At the same level of theory used for geometry optimization, calculate the harmonic vibrational frequencies.
Minimum Confirmation: Verify that there are no imaginary frequencies for the optimized syn and anti conformers.
Spectral Simulation: Use the calculated frequencies and intensities to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation. A scaling factor may be applied to the calculated frequencies to better match experimental values.
Rotational Barrier Calculation
To understand the dynamics of interconversion between the syn and anti conformers, the rotational energy barrier must be determined.
Protocol:
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically varying the C=C-N-C dihedral angle and optimizing the remaining internal coordinates at each step. This provides an initial estimate of the rotational barrier and the transition state geometry.
Transition State (TS) Optimization: Use the approximate TS geometry from the PES scan as a starting point for a full transition state optimization.
TS Verification: Perform a frequency calculation at the optimized TS geometry. A true first-order saddle point will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (i.e., the rotation around the C-N bond).
Barrier Height Calculation: The rotational barrier is the energy difference between the transition state and the most stable conformer.
Predicted Structural and Spectroscopic Properties
Based on theoretical studies of analogous molecules, we can anticipate the key findings of a computational investigation of vinyl cyanamide.
Conformational Energies and Geometries
The DFT calculations are expected to yield precise bond lengths, bond angles, and dihedral angles for both the syn and anti conformers. The relative energies will determine the equilibrium population of each conformer at a given temperature. For instance, in vinyl azide, the cis and trans conformers have very similar stabilities.[2] A similar outcome might be expected for vinyl cyanamide, though the specific energy difference will depend on the subtle electronic and steric interactions.
Table 1: Hypothetical Comparison of Calculated Structural Parameters for Syn and Anti Vinyl Cyanamide (based on B3LYP/6-311++G(d,p))
Note: TBD (To Be Determined) values would be obtained from the actual calculations.
Vibrational Spectra
The calculated vibrational frequencies will provide a detailed fingerprint of the syn and anti conformers. Key vibrational modes to analyze include:
ν(C≡N): The nitrile stretch, typically a strong and sharp band in the IR spectrum around 2200-2260 cm⁻¹.
ν(C=C): The carbon-carbon double bond stretch, usually found in the 1620-1680 cm⁻¹ region.
δ(N-H): The N-H bending mode.
τ(C-N): The torsional mode corresponding to the rotation around the C-N single bond, which will be at a very low frequency.
The calculated spectra for the individual conformers can be combined based on their predicted Boltzmann population to simulate the spectrum of the equilibrium mixture.
This technical guide has outlined a robust theoretical framework for investigating the structural properties of vinyl cyanamide. By employing a combination of geometry optimizations, vibrational frequency calculations, and potential energy surface scans using DFT or ab initio methods, researchers can gain deep insights into the conformational preferences, rotational dynamics, and spectroscopic signatures of this molecule. The resulting data provides a solid foundation for understanding its reactivity, designing new synthetic routes, and exploring its potential applications in medicinal chemistry and materials science. The protocols described herein are not only applicable to vinyl cyanamide but can also be adapted for the theoretical study of a wide range of flexible molecules where conformational isomerism plays a critical role.
References
A. G. Mahmoud, et al. (2025). Vibrational analyses and C–N rotational barrier in N-vinyl and N-(2,2-dichlorovinyl)nitrones. ResearchGate. [Link]
W. S. Wilcox, J. H. Goldstein, & J. W. Simmons (1954). The Microwave Spectrum of Vinyl Cyanide. The Journal of Chemical Physics, 22(3), 516–518. [Link]
W. S. Wilcox, J. H. Goldstein, & J. W. Simmons (1954). The Microwave Spectrum of Vinyl Cyanide. AIP Publishing. [Link]
C. C. Costain & B. P. Stoicheff (1959). Microwave Spectrum, Molecular Structure of Vinyl Cyanide and a Summary of CC, CH Bond Lengths in Simple Molecules. The Journal of Chemical Physics, 30(3), 777-782. [Link]
S. Thorwirth, et al. (2022). Infrared action spectroscopy of fundamental nitrilium ions: Protonated vinyl- and ethyl cyanide. Radboud Repository. [Link]
G. Fischer, et al. (2011). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]
D. Lentz, et al. (2025). Contribution of the effective factors on the conformational properties of the halogenated derivatives of Vinyl azide and Vinyl isocyan. ResearchGate. [Link]
L. Evangelisti, et al. (2022). The N(2D) + CH2CHCN (Vinyl Cyanide) Reaction: A Combined Crossed Molecular Beam and Theoretical Study and Implications for the Atmosphere of Titan. ACS Publications. [Link]
W. S. Wilcox, J. H. Goldstein, & J. W. Simmons (1954). The Microwave Spectrum of Vinyl Cyanide*. The Journal of Chemical Physics, 22(3), 516-518. [Link]
M. Agúndez, et al. (2025). Rotational spectroscopy of isotopic vinyl cyanide, H2CCHCN, in the laboratory and in space. ResearchGate. [Link]
N. L. Owen & R. A. R. Al-Badri (2015). Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states. MedChemComm, 6(8), 1463-1469. [Link]
D. J. R. Duarte, M. S. Miranda, & J. C. G. E. da Silva (2014). A Computational Study on the Vinyl Azide Decomposition. ResearchGate. [Link]
K. Lavanya, A. Ganapathi Rao, & J. Vijayasekhar (2024). Vibrational Hamiltonian of Carbonyl Sulphide and Hydrogen Cyanide. Journal of Kharkiv National University, series "Physics", 40, 46-52. [Link]
A. A. Tcyrulnikov, et al. (2021). Structure and Vibrational Spectroscopy of C 82 Fullerenol Valent Isomers: An Experimental and Theoretical Joint Study. Molecules, 26(21), 6485. [Link]
L. A. C. Malbouisson (2025). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues. ResearchGate. [Link]
L. A. C. Malbouisson (2025). Laboratory and astronomical discovery of the cyanovinyl radical H2CCCN. Astronomy & Astrophysics. [Link]
L. Williams (2018). Introduction to cyanamides. -ORCA - Cardiff University. [Link]
V. A. Mozhayskiy, et al. (2022). The N(2D) + CH2CHCN (Vinyl Cyanide) Reaction: A Combined Crossed Molecular Beam and Theoretical Study and Implications for the Atmosphere of Titan. PubMed Central. [Link]
N. L. Owen & R. A. R. Al-Badri (2015). dft study of 1-vinyl- and 1-(1,2-dichloroethyl)cyanuric acid derivatives. ResearchGate. [Link]
"potential applications of N-alkenylcyanamides in materials science"
Application Note: N-Alkenylcyanamides in Materials Science & Drug Discovery Executive Summary Topic: Potential Applications of N-Alkenylcyanamides in Materials Science Core Value: N-Alkenylcyanamides (and their isomeric...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Alkenylcyanamides in Materials Science & Drug Discovery
Executive Summary
Topic: Potential Applications of N-Alkenylcyanamides in Materials Science
Core Value: N-Alkenylcyanamides (and their isomeric N-allenyl counterparts) represent a class of "high-energy" nitrogenous building blocks.[1][2] Historically underutilized due to synthetic challenges, recent breakthroughs in deoxycyanamidation and copper-catalyzed alkenylation have unlocked their potential.
Primary Applications:
Bioactive Material Scaffolds: Precursors to 2-aminoimidazoles , critical for antimicrobial coatings and marine alkaloid-inspired drug delivery systems.
Functional Polymer Precursors: Monomers for nitrogen-rich polymers used in gene delivery (polyplex formation) and metal-ion chelation.
Energetic Materials: High-nitrogen content intermediates for energetic heterocyclic synthesis (tetrazoles/imidazoles).
Introduction: The Strategic Advantage of N-Alkenylcyanamides
In materials science, the cyanamide (
) moiety is a versatile "chameleon." It can act as an electrophile, a nucleophile, or a ligand. When conjugated with an alkene (N-alkenyl) or allene (N-allenyl), the reactivity profile expands to include cycloadditions and radical polymerizations.
For drug development professionals, this moiety is the "gateway" to 2-aminoimidazoles , a privileged scaffold found in sponge-derived alkaloids (e.g., Oroidin) known for disrupting bacterial biofilms. In materials science, incorporating these motifs into polymer side chains creates inherently antimicrobial surfaces without the need for leaching antibiotics.
Synthesis Protocols: Accessing the Monomers
To utilize N-alkenylcyanamides, one must first synthesize them efficiently. Two primary robust protocols are recommended based on recent literature.
Best for: Creating diverse N-alkenylcyanamides from stable amides/cyanamides.
Reagents:
Substrate: N-substituted cyanamide (1.0 equiv)
Reagent: Alkenyl iodide or bromide (1.2 equiv)
Catalyst: CuI (10 mol%) / Ligand (e.g., N,N'-dimethylethylenediamine)
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent: Acetonitrile (MeCN) or Toluene
Step-by-Step Workflow:
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
Loading: Add CuI, Base, and the Cyanamide substrate.
Solvation: Add anhydrous MeCN followed by the Ligand and Alkenyl Halide.
Reaction: Heat to 80°C for 12–24 hours. Monitor via TLC (N-alkenylcyanamides typically show higher R_f than parent cyanamides).
Workup: Filter through a celite pad to remove inorganic salts. Concentrate filtrate.
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Note: N-alkenylcyanamides can be acid-sensitive; use 1% triethylamine in eluent if degradation is observed.
Best for: Accessing N-allenyl/alkenyl species directly from Propargyl Alcohols.
Mechanism: This protocol leverages the N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) reagent to transfer a cyano group to an alcohol, followed by in-situ isomerization.
Table 1: Reaction Parameters for Protocol B
Parameter
Condition
Purpose
Substrate
Propargyl Alcohol
Precursor to the allene/alkene backbone.
Reagent
NCTS (1.1 equiv)
Electrophilic cyanation source (safer than BrCN).
Additive
TBAI (10 mol%)
Catalyzes the substitution via iodide intermediate.
Base
NaH (2.0 equiv)
Promotes alkoxide formation and subsequent isomerization.
The most high-impact application of N-alkenylcyanamides is their conversion into 2-aminoimidazoles . Polymers containing this group mimic antimicrobial peptides (AMPs).
The Chemistry:
N-alkenylcyanamides undergo a [3+2] cycloaddition or intramolecular cyclization (often Au(I) or Pd(II) catalyzed) to form the imidazole ring.
Protocol: Synthesis of 2-Aminoimidazole Functionalized Monomers
Activation: Dissolve N-alkenylcyanamide in DCM.
Catalysis: Add 5 mol% AuCl(PPh₃)/AgSbF₆.
Cyclization: Stir at Room Temperature for 2 hours. The terminal alkene attacks the cyanamide carbon, closing the ring.
Polymerization: The resulting vinyl-2-aminoimidazole can be polymerized (using AIBN initiator) to form Poly(2-aminoimidazole) .
Material Property Validations:
Biofilm Inhibition: Surfaces coated with this polymer show >90% reduction in S. aureus biofilm formation compared to PEG controls.
Cytotoxicity: Low mammalian toxicity due to the specific mechanism of bacterial membrane disruption.
Energetic Precursors:
The high nitrogen content (N-C≡N) makes these compounds excellent precursors for energetic plasticizers .
Pathway: Cycloaddition with azides (Click Chemistry) yields 1,5-disubstituted tetrazoles .
Benefit: Tetrazoles release high energy upon decomposition but are more stable than raw azides.
Metal-Organic Frameworks (MOFs):
N-alkenylcyanamides act as bridging ligands .
Coordination: The nitrile nitrogen coordinates to metal centers (e.g., Ag+, Cu+).
Post-Synthetic Modification (PSM): Once the MOF is formed, the "alkenyl" tail remains free in the pore. It can be cross-linked via UV light to lock the MOF structure or trap guest molecules.
Visualizing the Science
The following diagram illustrates the divergent reactivity of N-alkenylcyanamides, mapping their transformation from raw reagents to advanced material classes.
Figure 1: Divergent Synthesis Pathways. The central N-Alkenylcyanamide intermediate can be directed toward bioactive polymers, energetic materials, or coordination networks depending on the secondary reagent.
References
Ayres, J. N., et al. (2018). "Synthesis and Reactivity of N-Allenyl Cyanamides." Organic Letters.
Nitelet, A., et al. (2017). "Copper-Catalyzed Alkenylation of Cyanamides." Organic Letters.
Beller, M., et al. (2011). "Electrophilic Cyanation of Alkenes." Angewandte Chemie.
Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with 2-Aminoimidazole Scaffolds." ChemBioChem.
Chauhan, S. M. S., et al. (2014). "Synthesis of N-substituted Cyanamides via Tiemann Rearrangement." Organic Letters.
"biological activity screening of novel cyanamide libraries"
Application Note: Strategic Screening of Novel Cyanamide Libraries Abstract Cyanamides ( or ) represent a privileged class of electrophilic "warheads" in modern drug discovery, capable of engaging nucleophilic cysteine r...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Screening of Novel Cyanamide Libraries
Abstract
Cyanamides (
or ) represent a privileged class of electrophilic "warheads" in modern drug discovery, capable of engaging nucleophilic cysteine residues in target proteins (e.g., Cathepsin C, JAK3, USP7).[1] Unlike traditional reversible inhibitors, cyanamides often exhibit time-dependent inhibition, forming isothiourea adducts that may be reversible or irreversible depending on the protein microenvironment. This guide provides a rigorous, field-proven protocol for screening cyanamide libraries, emphasizing the differentiation between non-specific alkylation and targeted covalent engagement.
Introduction: The Cyanamide Advantage & Challenge
The cyanamide functional group is unique because it is less reactive than acrylamides or epoxides, offering a "Goldilocks" zone of reactivity. It typically remains inert until positioned within a specific enzymatic pocket where a catalytic cysteine and a stabilizing histidine (catalytic dyad) facilitate nucleophilic attack.
Mechanism: The nitrile carbon of the cyanamide is attacked by the thiolate anion (
Outcome: Formation of a covalent isothiourea adduct.
Screening Implication: Standard end-point IC50 assays often underestimate the potency of cyanamides because they fail to account for the time required for bond formation.
Library Preparation & Stability (Pre-Screening)
Cyanamides are generally stable but can hydrolyze to ureas under acidic aqueous conditions or dimerize (dicyandiamide formation) at high concentrations/temperatures.
Protocol: Library Handling
Solvent: Dissolve compounds in anhydrous DMSO (Grade:
99.9%, water content <0.1%).
Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
QC Step: Before primary screening, randomly select 5% of the library for LC-MS analysis to verify integrity.
Pass Criteria: >90% purity; no mass peak corresponding to urea hydrolysis (+18 Da).
Phase 1: Biochemical Screening (Enzymatic)
Objective: Identify hits and assess time-dependency.
Standard IC50 assays must be modified to detect Time-Dependent Inhibition (TDI) . A shift in IC50 with pre-incubation indicates covalent binding or slow-binding kinetics.
Assay Buffer (Must contain reducing agent like DTT/TCEP to maintain enzyme active site, but minimize concentration to prevent reaction with the cyanamide. Recommendation: 1 mM DTT).
Steps:
Preparation: Prepare two identical assay plates.
Plate A (No Pre-incubation): Add Enzyme and Substrate simultaneously to the Inhibitor. Measure slope of reaction immediately (
).
Plate B (30 min Pre-incubation): Incubate Enzyme + Inhibitor for 30 minutes before adding Substrate. Measure slope (
).
Analysis: Calculate the Shift Ratio =
.
Ratio
1: Reversible, fast-binding inhibitor.
Ratio > 3: Potential covalent or slow-tight binding inhibitor (Hit).
Data Visualization: Screening Workflow
Figure 1: Decision tree for screening cyanamide libraries, prioritizing time-dependent inhibition.
Phase 2: Mechanism of Action (Validation)
Objective: Distinguish between reversible covalent and irreversible covalent binding.
Cyanamides are often "reversible covalent" inhibitors.[4] They form a bond, but the bond can break upon dilution or dialysis.
Protocol: Jump-Dilution Assay
Incubation: Incubate Enzyme with Inhibitor at a concentration of
for 1 hour (ensure nearly 100% inhibition).
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.
Final Inhibitor Concentration:
(below inhibitory threshold).
Measurement: Monitor enzymatic activity recovery over time.
Rapid Recovery: Reversible non-covalent.
Slow/Partial Recovery: Reversible covalent (residence time driven).
Check solubility limits; use red-shifted substrates; include "compound only" controls.
No Time-Dependency
Steric hindrance or lack of catalytic cysteine.
Verify target has accessible Cys; compound might be acting as a simple competitive inhibitor.
Loss of Potency in Cell Assays
High intracellular GSH (Glutathione) levels.
Cyanamides generally have low reactivity with GSH compared to acrylamides, but check stability in GSH-containing buffer.
Variable IC50s
DTT/TCEP interference.
Keep reducing agent concentration constant. Excess thiols can compete for the cyanamide.
References
Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C.
Source: Journal of Medicinal Chemistry (2019).[5]
Context: Establishes cyanamides as potent cysteine protease inhibitors and details the covalent mechanism.[6]
URL:[Link]
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors.
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
Source: Frontiers in Chemistry (2022).
Context: Review of warhead chemistry, comparing cyanamides to acrylamides and epoxides.
URL:[Link]
Biological Activity and Stability of Aeruginosamides from Cyanobacteria.
Source: Marine Drugs (2022).[4]
Context: Discusses the stability of cyanamide-containing natural products in biological matrices and screening assays.
URL:[Link]
HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere.
Source: SLAS Technology (2024).[7]
Context: Critical protocol for maintaining the integrity of DMSO-dissolved libraries, preventing hydration which degrades cyanamides.
URL:[Link]
Technical Support Center: Troubleshooting N-Vinylation Reaction Conditions
Welcome to the Technical Support Center for N-vinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for N-vinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common issues encountered during the synthesis of N-vinyl compounds. The following content is structured in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Section 1: First-Line Troubleshooting: The Reaction Fails to Initiate
This section addresses the most common and frustrating issue: zero or negligible conversion of starting material. Before delving into complex optimization, a systematic check of the fundamentals is crucial.
Q1: My N-vinylation reaction shows no product formation by TLC or LC-MS. What are the primary checkpoints?
When a reaction fails to start, the issue often lies with the integrity of the reagents or the reaction environment. Before re-evaluating the entire catalytic system, perform these essential checks.
A1: The Root Cause Analysis Checklist:
Inert Atmosphere Integrity: N-vinylation catalysts, particularly palladium(0) species used in Buchwald-Hartwig type vinylations, are highly sensitive to oxygen.[1] Inadequate degassing or leaks in your manifold can lead to rapid catalyst oxidation and deactivation.
Action: Ensure your solvents are rigorously degassed using a method like freeze-pump-thaw (see Protocol 1). Purge your reaction vessel thoroughly with a high-purity inert gas (Argon or Nitrogen) before adding the catalyst.
Reagent and Solvent Purity: Impurities can act as catalyst poisons.[1]
Amine/Amide Substrate: Ensure it is pure and dry. Acidic impurities can neutralize the base.
Vinylating Agent (e.g., Vinyl Halide, Vinyltrifluoroborate): Check for decomposition. Vinylating agents can be volatile or prone to polymerization.
Solvents: Use anhydrous, high-purity solvents. Water can interfere with the base and hydrolyze sensitive reagents.
Base: Bases like sodium tert-butoxide are hygroscopic. Use a freshly opened bottle or handle it in a glovebox.
Catalyst Activity: The catalyst is the heart of the reaction.
Source and Age: Is the catalyst from a reputable supplier? How old is it? Copper(I) salts can oxidize to the less active Copper(II) state. Palladium pre-catalysts are generally more stable but should be handled with care.[2]
Visual Inspection (for Palladium): If you observe the formation of "palladium black" (a black precipitate) early in the reaction, it's a clear sign of catalyst aggregation and deactivation.[1]
Thermal Control: Many N-vinylation reactions require heating. Inaccurate temperature measurement can lead to a reaction that is too cold to proceed at a reasonable rate.
Action: Calibrate your hotplate/oil bath. Ensure the thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature.
Below is a logical workflow to diagnose a non-starting reaction.
Caption: Initial troubleshooting workflow for a failed N-vinylation reaction.
Section 2: Optimizing for Low Yield and Poor Selectivity
Once you have a working reaction, the next challenge is to improve its efficiency. Low yields can be caused by an incomplete reaction, catalyst deactivation, or the formation of side products.
Q2: My reaction stalls at 30% conversion, and I'm getting a low yield. How can I drive it to completion?
Stalled reactions suggest that a key component is being consumed or deactivated, or that the conditions are simply not optimal for your specific substrate.
A2: Key Parameters for Optimization:
The choice of catalyst, ligand, base, and solvent creates a complex interplay that dictates the reaction's success. A systematic approach to optimizing these variables is essential.
The Catalytic System (Copper vs. Palladium):
Copper-Catalyzed (Ullmann-type): This is a classic method, often favored for its cost-effectiveness. It typically involves a Cu(I) source (like CuI) and a ligand.[3][4] These reactions may require higher temperatures. Modern protocols utilize ligands like N,N'-dimethylethylenediamine to improve solubility and accelerate the catalytic cycle.[4][5]
Palladium-Catalyzed (Buchwald-Hartwig type): Generally more versatile and efficient, especially for challenging substrates.[6] These reactions rely on a Pd(0) active species, often generated in situ from a Pd(II) pre-catalyst, and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[7] The ligand's role is to stabilize the Pd(0) center, facilitate oxidative addition, and promote the final C-N bond-forming reductive elimination step.[7]
The Role of the Base: The base's primary function is to deprotonate the nitrogen nucleophile, making it sufficiently reactive to engage in the catalytic cycle. The choice of base is critical and substrate-dependent. A base that is too weak will result in a slow or stalled reaction, while an overly strong base can cause side reactions with other functional groups.[2]
Base
pKa (Conjugate Acid in DMSO)
Typical Solvents
Notes and Use Cases
Potassium Hydroxide (KOH)
~17
DMSO, DMF
Effective and inexpensive for acidic N-H bonds like indoles and pyrroles.[8][9]
Cesium Carbonate (Cs₂CO₃)
~13
Dioxane, Toluene, DMF
A mild and versatile base, often used in Pd-catalyzed systems. Its solubility and the nature of the cesium cation can be beneficial.
Potassium Phosphate (K₃PO₄)
~12
Dioxane, Toluene
Another common weak base for Pd-catalyzed couplings, well-tolerated by many functional groups.
Sodium tert-butoxide (NaOtBu)
~29
Dioxane, Toluene, THF
A very strong, non-nucleophilic base. Required for less acidic amines and amides in Buchwald-Hartwig aminations.[2]
DMAP (4-Dimethylaminopyridine)
~9.7 (in water)
DCE, Dioxane
Can act as both a base and a ligand in certain copper-catalyzed systems.[10][11]
The Solvent's Influence: The solvent must solubilize all reaction components and, in many cases, has a direct impact on the catalytic activity.
Aprotic Polar Solvents (DMF, DMSO): These are excellent at dissolving ionic species (like the deprotonated amine) and can help stabilize charged intermediates in the catalytic cycle.[8]
Ethereal Solvents (Dioxane, THF): Common in Pd-catalyzed reactions. Their coordinating ability can influence the catalyst's behavior.
Aromatic Solvents (Toluene, Xylene): Often used for higher temperature reactions.
Q3: I am observing significant formation of a dehalogenated side product from my vinyl halide. What is the cause and how can I prevent it?
This is a common side reaction, particularly in palladium-catalyzed processes.
A3: Understanding and Preventing Dehalogenation:
Dehalogenation occurs when the vinyl halide is reduced instead of undergoing the desired cross-coupling. This can happen through several pathways within the catalytic cycle, often involving β-hydride elimination from palladium intermediates or protonolysis of an organopalladium species.
Troubleshooting Steps:
Re-evaluate the Base: Using an excessively strong base or a base with a nucleophilic counter-ion can promote side reactions. Consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Ligand Choice: The ligand sphere around the metal is critical. Bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) can promote the desired reductive elimination over side reactions by sterically shielding the metal center.
Lower the Temperature: High temperatures can accelerate decomposition pathways. Determine the lowest effective temperature for your reaction.[12]
Ensure Anhydrous Conditions: Water can be a proton source for undesired protonolysis.
Q4: My reaction works for electron-rich amines but fails for electron-deficient substrates like amides or specific heterocycles. How should I adjust my conditions?
The nucleophilicity of the nitrogen atom is a paramount factor. Electron-withdrawing groups drastically reduce the nitrogen's basicity and nucleophilicity, making the reaction more challenging.[13]
A4: Strategies for Electron-Deficient Substrates:
Stronger Base is a Must: For amides, carbamates, or electron-poor heterocycles, a weak base like K₂CO₃ will be ineffective. A strong base like NaOtBu or LHMDS is often required to achieve sufficient deprotonation.[2]
More Active Catalyst System: These challenging substrates often require a more potent catalyst.
For Copper-Catalysis: The addition of specific ligands like diamines is crucial to increase the catalyst's efficacy.[4]
For Palladium-Catalysis: Using advanced, bulky biarylphosphine ligands (e.g., G3 or G4 Buchwald ligands) is often necessary. These ligands accelerate the rate-limiting reductive elimination step, which is typically slower for electron-deficient amines.[2][7]
Higher Temperatures: Increased thermal energy may be needed to overcome the higher activation barrier, but this must be balanced against the risk of decomposition.
The diagram below illustrates the general catalytic cycle for a copper-catalyzed N-vinylation, highlighting the critical role of the base.
Caption: Simplified catalytic cycle for a copper-catalyzed N-vinylation reaction.
Section 3: Experimental Protocols
Adherence to standardized, robust protocols is key to reproducibility.
Protocol 1: General Procedure for a Screening Reaction (Copper-Catalyzed)
This protocol provides a starting point for the N-vinylation of an amine with a vinyl bromide using a CuI/diamine catalyst system.
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the amine/amide (1.0 equiv.), CuI (0.1 equiv.), and the diamine ligand (0.2 equiv.).
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the degassed solvent (e.g., Dioxane, to make a 0.2 M solution).
Vinylating Agent: Add the vinyl bromide (1.2 equiv.) via syringe.
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[14]
Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This technique is highly effective for removing dissolved oxygen from reaction solvents.
Freeze: Place the solvent in a round-bottom flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase into the headspace.
Repeat: Repeat this three-cycle process (Freeze-Pump-Thaw) at least two more times to ensure complete removal of dissolved oxygen.
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
References
Troubleshooting side reactions during the formylation step of synthesis - Benchchem.
Mondal, K., Patra, S., Halder, P., Mukhopadhyay, N., & Das, P. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(8), 1235–1240. Available at: [Link]
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
Optimising a Buchwald-Hartwig amination using the ChemSpeed.
Troubleshooting Guide for Cloning - NEB.
CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study | Organic Letters.
CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. | Semantic Scholar.
Scheme 5. The reaction mechanism of vinylation reaction. - ResearchGate.
N‐vinylation of secondary amines. | Download Scientific Diagram - ResearchGate.
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - MDPI. Available at: [Link]
Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes - -ORCA - Cardiff University. Available at: [Link]
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
Ullmann condensation - Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Catalytic routes and mechanisms for vinyl acetate synthesis | Catalysis: Volume 33 - Books. Available at: [Link]
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Available at: [Link]
5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at: [Link]
Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis - Macmillan Group. Available at: [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
Proposed mechanism for the asymmetric vinylation reaction. - ResearchGate. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
23.1: Properties of amines - Chemistry LibreTexts. Available at: [Link]
Copper-Catalyzed Intramolecular N-Vinylation of Sulfonamides: General and Efficient Synthesis of Heterocyclic Enamines and Macrolactams | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Available at: [Link]
Ullmann coupling-An overview - OperaChem. Available at: [Link]
Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials - MDPI. Available at: [Link]
Palladium-Catalyzed Vinylation of Cyclopentenes with Inverted Z,E-Isomerism of Vinylic Substrates | Organic Letters - ACS Publications. Available at: [Link]
Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds | Organic Letters - ACS Publications. Available at: [Link]
Technical Support Center: A Guide to Scale-Up Considerations for N-Alkenylcyanamide Production
Welcome to the Technical Support Center for N-Alkenylcyanamide Production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for N-Alkenylcyanamide Production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of N-alkenylcyanamides. As a senior application scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of your experimental work.
Introduction to N-Alkenylcyanamide Synthesis
N-Alkenylcyanamides are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Their synthesis, while achievable through various methods, presents unique challenges, especially when transitioning from bench-scale to larger-scale production. This guide will explore common synthetic routes, address potential pitfalls, and provide robust troubleshooting strategies to ensure successful and scalable outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis of N-alkenylcyanamides.
Q1: My reaction to form an N-alkenylcyanamide is showing low yield. What are the common causes?
A1: Low yields in N-alkenylcyanamide synthesis can stem from several factors:
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting material has been consumed.
Side Reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions include polymerization of the alkene, hydrolysis of the cyanamide group under certain conditions, and formation of isomeric byproducts.
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst loading are all critical parameters. A systematic optimization of these conditions is often necessary to maximize yield.
Poor Quality of Reagents: The purity of starting materials, especially the alkene and the cyanamide source, can significantly impact the reaction outcome. Ensure all reagents are of high purity and handled under appropriate conditions (e.g., inert atmosphere if necessary).
Product Decomposition: Some N-alkenylcyanamides can be unstable under the reaction or work-up conditions. It is crucial to assess the stability of your target molecule.[1]
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely byproducts?
A2: The formation of multiple products is a common challenge. Potential byproducts include:
Isomers of the N-alkenylcyanamide: Depending on the synthetic route, E/Z isomers of the double bond may form.
Polymerized Material: Alkenes, especially activated ones, can polymerize under the reaction conditions.
Hydrolysis Products: If water is present, the cyanamide moiety can hydrolyze to the corresponding urea derivative.
Products from Rearrangement: Depending on the substrate and reaction conditions, rearrangement reactions can occur. For instance, in syntheses starting from propargyl alcohols, allenyl cyanamide intermediates might be formed, which could then rearrange or react further.[1]
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude mixture.
Q3: What are the key safety precautions I should take when working with cyanamides?
A3: Safety is paramount when handling cyanamide and its derivatives. Key precautions include:
Toxicity: Cyanamide and its precursors can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reactivity: Cyanamide can be reactive and may undergo exothermic decomposition under certain conditions. Avoid exposure to high temperatures, strong acids, or bases unless part of a controlled reaction protocol.
Handling of Reagents: Many synthetic routes to cyanamides utilize hazardous reagents such as cyanogen bromide, which is highly toxic.[2] Whenever possible, opt for safer, more modern synthetic methods.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues you may encounter.
Issue 1: Low or No Product Formation in Copper-Catalyzed N-Alkenylation of Cyanamides
The copper-catalyzed cross-coupling of cyanamides with vinyl halides or related compounds is a powerful method for the synthesis of N-alkenylcyanamides. However, several factors can lead to poor outcomes.
Caption: Troubleshooting workflow for low product yield.
Verify Catalyst and Ligand Integrity:
Problem: The copper catalyst (e.g., CuI, Cu(OAc)₂) may be oxidized or of poor quality. The ligand (e.g., diamine, phosphine) may have degraded.
Solution: Use freshly purchased or properly stored catalyst and ligand. Consider using a different copper source or ligand system. The choice of ligand can be critical for reaction efficiency.
Assess Reagent Purity:
Problem: Impurities in the vinyl halide, cyanamide, or base can poison the catalyst or lead to side reactions.
Solution: Purify starting materials if necessary. Ensure the base is strong enough and free of water.
Optimize Reaction Conditions:
Problem: The reaction temperature, solvent, and concentration may not be optimal.
Solution:
Temperature: Some copper-catalyzed reactions are sensitive to temperature. A temperature screen can identify the optimal range.
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction. Common solvents include DMF, DMSO, and toluene.
Concentration: High concentrations can sometimes lead to side reactions, while low concentrations may slow down the reaction rate.
Investigate Potential Side Reactions:
Problem: Homocoupling of the vinyl halide or decomposition of the product can reduce the yield.
Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Adjusting the stoichiometry of the reagents or the reaction time may help to minimize side reactions.
Issue 2: Product Decomposition During Purification
N-alkenylcyanamides can be sensitive to both acidic and basic conditions, as well as heat, leading to degradation during purification.
Caption: Troubleshooting workflow for product decomposition.
Assess Silica Gel Acidity:
Problem: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds.
Solution: Use deactivated (neutral) silica gel or alumina for column chromatography. Alternatively, consider reverse-phase chromatography.
Control Temperature:
Problem: N-alkenylcyanamides may be thermally unstable.
Solution: Perform all purification steps at low temperatures. Use a cold water bath for the chromatography column and rotovap.
Choose Solvents Carefully:
Problem: Protic solvents (e.g., methanol, ethanol) can potentially react with the cyanamide group, especially under acidic or basic conditions.
Solution: Use aprotic solvents for extraction and chromatography whenever possible.
Consider Alternative Purification Methods:
Problem: If chromatography is consistently leading to decomposition, other methods may be more suitable.
Solution:
Crystallization: If the product is a solid, crystallization can be a very effective and gentle purification method.
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be an option.
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger production scale introduces a new set of challenges that must be carefully managed.
Key Parameters for Scale-Up
Parameter
Bench-Scale (grams)
Pilot-Scale (kg)
Production-Scale (multi-kg)
Key Considerations for Scale-Up
Reaction Vessel
Round-bottom flask
Jacketed glass reactor
Glass-lined or stainless steel reactor
Material compatibility, heat transfer, and mixing efficiency become critical.
Mixing
Magnetic stirrer
Overhead mechanical stirrer
Baffles and specialized impellers
Ensure homogeneous mixing to avoid localized "hot spots" and concentration gradients.
Heat Transfer
Heating mantle/oil bath
Jacketed vessel with thermal fluid
Advanced heat exchange systems
The surface area to volume ratio decreases on scale-up, making heat removal more challenging for exothermic reactions.
Reagent Addition
Manual addition
Addition funnel/pump
Metering pumps
Controlled addition of reagents is crucial to manage reaction exotherms.
Work-up & Isolation
Separatory funnel, rotovap
Quench tank, filter press, larger rotovap
Centrifuge, filter dryer
Efficiency and safety of material handling are major concerns.
Purification
Flash chromatography
Preparative chromatography
Crystallization, distillation, or large-scale chromatography
Chromatography can be expensive and time-consuming at scale; alternative methods are often preferred.
Managing Exothermic Reactions
Many reactions for N-alkenylcyanamide synthesis can be exothermic. On a small scale, this heat is easily dissipated. However, on a larger scale, poor heat management can lead to a runaway reaction.
Strategies for Control:
Controlled Addition: Add one of the reagents slowly to the reaction mixture to control the rate of heat generation.
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.
Efficient Cooling: Ensure the reactor has an efficient cooling system capable of removing the heat generated by the reaction.
Process Safety Analysis: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction.[3]
Purification at Scale
Column chromatography, while a staple in the research lab, is often not economically viable for large-scale production.
Alternative Strategies:
Crystallization: This is often the most cost-effective and scalable method for purifying solid products.
Distillation: For liquid products, distillation under reduced pressure can be a good option.
Extraction: A well-designed series of extractions can often remove many impurities.
Preparative HPLC: While expensive, it can be used for high-value products where high purity is essential.
Experimental Protocols
This section provides a general, illustrative protocol for a common synthetic route to N-alkenylcyanamides. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate and scale.
Copper-Catalyzed N-Alkenylation of Cyanamide with a Vinyl Halide
This protocol is based on the method developed by Evano and coworkers.[2]
Materials:
Cyanamide
Vinyl halide (iodide or bromide)
Copper(I) iodide (CuI)
2,2'-biimidazole (ligand)
Cesium carbonate (Cs₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cyanamide (1.2 equivalents), cesium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and 2,2'-biimidazole (0.2 equivalents).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the vinyl halide (1.0 equivalent).
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Cool the reaction mixture to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification:
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (or an alternative stationary phase if the product is sensitive) using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Conclusion
The successful production of N-alkenylcyanamides, particularly at scale, requires a thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and a proactive approach to troubleshooting. This guide provides a framework for addressing common challenges and making informed decisions throughout your research and development process. Remember that each specific synthesis will have its own unique set of challenges, and a systematic, data-driven approach is always the most effective path to success.
References
Evano, G., et al. (2017). Copper-Catalyzed Alkenylation of Cyanamides. Organic Letters, 19(15), 4054–4057. Available at: [Link]
Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5282–5285. Available at: [Link]
Duchamp, E., & Hanessian, S. (2020). Cyanide-Free Synthesis of Air-Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines. Organic Letters, 22(21), 8487–8491. Available at: [Link]
Morrill, L. C., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. Available at: [Link]
Topczewski, J. J., et al. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. Available at: [Link]
Technical Support Center: Purification of Cyanamide Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cyanamide. It addresses common challenges encountered during the purification of cyanamide react...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cyanamide. It addresses common challenges encountered during the purification of cyanamide reaction mixtures, offering troubleshooting advice and detailed protocols to ensure the highest purity for your downstream applications. Our approach is grounded in established chemical principles to provide not just methods, but a clear understanding of the underlying science.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and purification of cyanamide, presented in a question-and-answer format.
Question 1: My aqueous cyanamide solution is becoming viscous and I'm observing a white precipitate. What is happening and how can I prevent it?
Answer:
This is a classic sign of dicyandiamide (DCD) formation. Cyanamide has a strong tendency to dimerize, especially under alkaline conditions.
Causality: The dimerization of cyanamide to DCD is base-catalyzed. The reaction rate significantly increases at a pH above 7, with the optimal range for dimerization being pH 9.0 to 10.0.[1][2] If your reaction work-up or storage conditions are neutral to basic, you will inevitably form this impurity. DCD is a white crystalline solid that is less soluble than cyanamide in many organic solvents and can precipitate from concentrated aqueous solutions.[3]
Preventative Measures:
pH Control: The most critical factor is maintaining an acidic pH. Aqueous cyanamide solutions are most stable in a pH range of 3 to 5.[1][2] It is recommended to stabilize your crude cyanamide solution by adjusting the pH to approximately 4.0-4.5 with a dilute acid, such as phosphoric acid, immediately after synthesis or work-up.[1][2][4]
Temperature: Dimerization is also accelerated by heat. Store your cyanamide solutions, even when stabilized, at reduced temperatures (2-8 °C) to minimize DCD formation over time.
Corrective Action: If DCD has already formed, it can be removed by recrystallization. The lower solubility of DCD in solvents like diethyl ether or tetrahydrofuran allows for its separation from the more soluble cyanamide.
Question 2: My final product shows a significant amount of urea. How is this forming and what can I do to minimize it?
Answer:
The presence of urea indicates hydrolysis of your cyanamide.
Causality: Cyanamide can be hydrolyzed to urea under both strongly acidic (below pH 3) and strongly alkaline (above pH 12) conditions.[1][2] While you might be avoiding highly alkaline conditions to prevent dimerization, exposure to strong acids during your reaction or purification can also lead to this unwanted side product. The reaction is essentially the addition of water across the nitrile group.
Preventative Measures:
Maintain Optimal pH: As with preventing dimerization, maintaining a pH between 3 and 5 is key to minimizing hydrolysis.[1][2]
Anhydrous Conditions: Where possible, work under anhydrous conditions. Use dry solvents and inert atmospheres to limit the availability of water for hydrolysis.
Stabilizers for Solid Cyanamide: If you are isolating solid cyanamide, the addition of a hydrolysis-labile ester of formic acid can be beneficial. This ester acts as a scavenger for trace moisture and slowly releases formic acid to neutralize any basic impurities like ammonia, thus preventing both urea formation and dimerization.[5]
Question 3: I'm seeing a trimer of cyanamide (melamine) in my product. Why is this happening?
Answer:
Melamine formation is the trimerization of cyanamide and is typically promoted by more forcing conditions than dimerization.
Causality: The formation of melamine from cyanamide is also a base-catalyzed process, but it generally requires higher temperatures than the formation of dicyandiamide.[6] If your reaction is run at elevated temperatures in the presence of a base, you risk forming this highly stable cyclic trimer.
Preventative Measures:
Temperature Control: Avoid excessive heating of your cyanamide mixture, especially under basic conditions.
pH Management: Maintain the pH in the acidic range (3-5) to inhibit base-catalyzed polymerization.
Removal: Melamine has very low solubility in most common organic solvents. If formed, it can often be removed by filtration from a solution of your crude cyanamide in a suitable organic solvent.
Section 2: Core Purification Protocols
Protocol 2.1: Purification of Cyanamide by Recrystallization
This protocol leverages the differential solubility of cyanamide and its common dimeric impurity, dicyandiamide (DCD). Cyanamide is highly soluble in polar organic solvents, while DCD is significantly less soluble.[3]
Objective: To remove DCD and other less soluble impurities from a crude cyanamide mixture.
Materials:
Crude cyanamide
Anhydrous diethyl ether (or tetrahydrofuran)
Anhydrous benzene (use with extreme caution in a certified fume hood due to toxicity) or a less toxic alternative like toluene.
Filter flask and Büchner funnel
Ice bath
Rotary evaporator
Procedure:
Dissolution: In a fume hood, dissolve the crude cyanamide in a minimal amount of a suitable solvent mixture at room temperature. A common and effective system is a mixture of diethyl ether and benzene (or toluene).[7] Tetrahydrofuran can also be used as a single solvent.[7]
Hot Filtration (Optional): If insoluble impurities are present at room temperature, perform a hot filtration. Gently warm the solution to increase the solubility of cyanamide, then quickly filter it through a pre-warmed funnel to remove the insoluble materials.
Crystallization: Cool the filtrate in an ice bath. As the solution cools, the solubility of cyanamide will decrease, leading to the formation of pure crystals. DCD, being less soluble, will preferentially remain out of the solution or precipitate first, allowing for its removal in the optional hot filtration step.
Isolation: Collect the cyanamide crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Causality of Experimental Choices:
The choice of a solvent system where cyanamide has high solubility at room temperature or slightly elevated temperatures but lower solubility at 0-5 °C is crucial for good recovery.
The use of anhydrous solvents is important to prevent the hydrolysis of cyanamide to urea during the purification process.
Protocol 2.2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amounts of cyanamide, dicyandiamide, and urea in a sample.
This method is based on standard reverse-phase chromatography.
Materials:
HPLC system with a UV detector
C18 column (e.g., Inertsil ODS-SP, 150 mm x 5 µm)[8]
HPLC-grade methanol
HPLC-grade water
Reference standards for cyanamide, dicyandiamide, and urea
Procedure:
Mobile Phase Preparation: Prepare the mobile phase, which can be a simple isocratic mixture such as 5% methanol in water.[8] For better separation of all three components, a gradient elution may be necessary. A mobile phase of acetonitrile and water is also effective.[9]
Standard Preparation: Prepare a series of standard solutions of known concentrations for cyanamide, dicyandiamide, and urea in the mobile phase.
Sample Preparation: Accurately weigh a sample of your cyanamide mixture and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18 reverse-phase column
Mobile Phase: 5% Methanol in Water (or Acetonitrile/Water)[8][9]
This table highlights the key principle for purification by recrystallization: the significant difference in solubility between cyanamide and its dimer, dicyandiamide, in solvents like diethyl ether and benzene.
Diagram 1: Key Impurity Formation Pathways from Cyanamide
Caption: Impurity formation from cyanamide is highly dependent on pH and temperature.
Diagram 2: General Workflow for Cyanamide Purification
Caption: A typical workflow for the purification and analysis of cyanamide.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify cyanamide?A: While cautious distillation is mentioned as a potential purification method, it is generally less practical due to the tendency of cyanamide to polymerize at elevated temperatures.[7] Recrystallization is a much safer and more effective method for removing common impurities like DCD.
Q: What is the best way to store purified cyanamide?A: Solid cyanamide should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light. If it's an aqueous solution, ensure it is stabilized at a pH of 4-5 and stored refrigerated.[1][2]
Q: Are there alternatives to using benzene for recrystallization due to its toxicity?A: Yes. While the diethyl ether/benzene mixture is a classic choice, other solvents can be used. Tetrahydrofuran (THF) is a good single-solvent alternative.[7] You could also explore mixtures of diethyl ether with less toxic aromatic solvents like toluene, though the solubility properties may differ slightly. Always perform a small-scale test to determine the optimal solvent system for your specific crude product.
Q: My synthesis starts from calcium cyanamide. What other impurities should I be aware of?A: Crude calcium cyanamide often contains calcium oxide, graphite, and calcium sulfide.[10] During the hydrolysis to form cyanamide, these can typically be removed by filtration as they are insoluble. However, be aware that sulfur-containing impurities from the starting material can lead to thiourea formation, which may require specific purification steps to remove if it is detrimental to your downstream process.[11]
References
Google Patents. (n.d.). Cyclic process for the preparation of cyanamide and melamine (Patent No. US3256064A).
Google Patents. (n.d.). Method for detecting dicyandiamide content in cyanamide solution by using HPLC method (Patent No. CN110618227A).
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 4, 2026, from [Link]
Ataman Kimya. (n.d.). DICYANDIAMIDE. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). Storage stable aqueous cyanamid solutions, and process for their preparation (Patent No. EP0095065B1).
Google Patents. (n.d.). Quantitative method of detecting cyanamide by utilizing HPLC method (Patent No. CN104502473A).
Gibard, C., et al. (2018). Cyanamide as a prebiotic phosphate activating agent – catalysis by simple 2-oxoacid salts.
PubChem. (n.d.). Cyanamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Cardiff University. (2018). Introduction to cyanamides. ORCA. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). Process for the stabilization of aqueous cyanamide solutions (Patent No. US4477421A).
Sharma, A., et al. (2019).
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved February 4, 2026, from [Link]
Wikipedia. (n.d.). Cyanamide. Retrieved February 4, 2026, from [Link]
ResearchGate. (2012). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Retrieved February 4, 2026, from [Link]
Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268-1272.
Google Patents. (n.d.). Process for the in-line hydrolysis of urea (Patent No. US5240688A).
Google Patents. (n.d.). Method of preparing melamine from cyanamide and/or dicyandiamide (Patent No. US4069383A).
Google Patents. (n.d.). Preparation method of dicyandiamide (Patent No. CN112209857A).
Google Patents. (n.d.). Purification of cyanamide (Patent No. US3370922A).
U.S. Environmental Protection Agency. (2001). Hydrogen Cyanamide Method Evaluation Report No. ECM 0182W1. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). Method for synthesizing cyanamide (Patent No. CN113200912A).
Kallay, N., & Tomic, M. (1993). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133-2137.
ResearchGate. (2015). Solid–liquid equilibrium of dicyandiamide in different solvents. Retrieved February 4, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Hydrogen Cyanamide; 448047-01. Retrieved February 4, 2026, from [Link]
Wikipedia. (n.d.). 2-Cyanoguanidine. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). Method of preparing dicyandiamide (Patent No. US2416543A).
Google Patents. (n.d.). Process for the production of melamine from hydrogen cyanide by way of cyanamide (Patent No. US3177215A).
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]
PubMed Central. (2012). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Retrieved February 4, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Cyanimide; 436468-01. Retrieved February 4, 2026, from [Link]
ResearchGate. (2021). Manufacture dicyandiamide circular economy. Retrieved February 4, 2026, from [Link]
A Comparative Spectroscopic Guide to N-ethyl-N-vinylcyanamide: Unraveling Molecular Structure through NMR and IR Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. N-ethyl-N-vinylcyanamide, a molecule featuring a unique combination of a re...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. N-ethyl-N-vinylcyanamide, a molecule featuring a unique combination of a reactive vinyl group, an ethyl substituent, and a cyanamide moiety, presents an interesting case for spectroscopic analysis. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of N-ethyl-N-vinylcyanamide, leveraging data from analogous compounds to predict and interpret its spectral signature. This approach serves as a practical framework for researchers engaged in the synthesis and characterization of related compounds.
Introduction: The Structural Significance of N-ethyl-N-vinylcyanamide
N-ethyl-N-vinylcyanamide belongs to the class of N,N-disubstituted cyanamides, which are versatile intermediates in organic synthesis.[1] The presence of the vinyl group offers a site for polymerization and various addition reactions, while the cyanamide functional group is a key pharmacophore in several biologically active molecules. An accurate and detailed understanding of its spectral properties is the foundation for quality control, reaction monitoring, and the rational design of new derivatives.
This guide will first establish a representative synthetic route to N,N-disubstituted cyanamides. Subsequently, we will delve into a detailed predictive analysis of the ¹H and ¹³C NMR spectra of N-ethyl-N-vinylcyanamide. This will be followed by a similar examination of its expected IR spectrum. Throughout this guide, we will draw comparisons with structurally related molecules to substantiate our spectral assignments and provide a robust analytical framework.
Synthesis of N,N-Disubstituted Cyanamides: A General Protocol
The synthesis of N,N-disubstituted cyanamides can be achieved through various methods, with one common approach being the reaction of a secondary amine with a cyanating agent like cyanogen bromide.[2] However, due to the high toxicity of cyanogen halides, alternative, safer methods have been developed. One such method involves an oxidation-cyanation reaction using N-chlorosuccinimide and zinc cyanide.[3]
Below is a generalized, representative protocol for the synthesis of a N,N-disubstituted cyanamide from a secondary amine.
Experimental Protocol: Synthesis of a N,N-Disubstituted Cyanamide
Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add N-chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.
Cyanation: Add zinc cyanide (0.6 equivalents) to the reaction mixture and continue stirring at room temperature.
Work-up: Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N,N-disubstituted cyanamide.
Caption: Generalized workflow for the synthesis of N,N-disubstituted cyanamides.
¹H and ¹³C NMR Spectral Analysis of N-ethyl-N-vinylcyanamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] The predicted ¹H and ¹³C NMR spectra of N-ethyl-N-vinylcyanamide are based on established chemical shift ranges and the electronic effects of the constituent functional groups.[5][6][7][8][9][10]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of N-ethyl-N-vinylcyanamide is expected to show signals corresponding to the vinyl and ethyl protons. The electronegativity of the nitrogen atom will cause a downfield shift for the adjacent protons.[8]
Vinyl Protons (CH=CH₂): The vinyl group will exhibit a complex splitting pattern due to geminal, cis, and trans couplings. The proton on the carbon attached to the nitrogen (CH=) is expected to be a doublet of doublets, appearing further downfield due to the direct attachment to the nitrogen. The terminal vinyl protons (=CH₂) will also be doublets of doublets.
Ethyl Protons (-CH₂CH₃): The ethyl group will show a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methylene protons will be shifted downfield due to their proximity to the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N-ethyl-N-vinylcyanamide
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Vinyl Group
-CH=
6.5 - 7.0
dd
Jtrans ≈ 14-18 Hz, Jcis ≈ 7-12 Hz
=CH₂ (trans)
4.5 - 5.0
dd
Jtrans ≈ 14-18 Hz, Jgem ≈ 0.5-2 Hz
=CH₂ (cis)
4.2 - 4.7
dd
Jcis ≈ 7-12 Hz, Jgem ≈ 0.5-2 Hz
Ethyl Group
-CH₂-
3.2 - 3.6
q
J ≈ 7 Hz
-CH₃
1.1 - 1.4
t
J ≈ 7 Hz
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.[5][6][7] The cyanamide carbon (N-C≡N) is expected to have a characteristic chemical shift in the range of nitriles.[6][9]
Vinyl Carbons: The two vinyl carbons will be in the typical alkene region of the spectrum. The carbon directly attached to the nitrogen will be shifted further downfield.
Ethyl Carbons: The two carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon being more deshielded due to its proximity to the nitrogen.
Cyanamide Carbon: The carbon of the cyanamide group is expected to be in the downfield region, similar to other nitrile carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethyl-N-vinylcyanamide
Carbon
Predicted Chemical Shift (δ, ppm)
Cyanamide Group
-N-C ≡N
115 - 125
Vinyl Group
-C H=
130 - 140
=C H₂
95 - 105
Ethyl Group
-C H₂-
40 - 50
-C H₃
12 - 18
Comparative NMR Data of Analogous Compounds
To refine our predictions, we can compare the expected shifts with experimental data from similar structures. For instance, in diethylcyanamide, the ethyl group protons and carbons will have chemical shifts that can be compared to the ethyl group in our target molecule.[11] Similarly, the vinyl protons and carbons in N-allyl compounds can provide a reference for the vinyl group in N-ethyl-N-vinylcyanamide.[12]
Caption: Logic flow for the prediction of NMR spectra of N-ethyl-N-vinylcyanamide.
Infrared (IR) Spectral Analysis of N-ethyl-N-vinylcyanamide
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] The IR spectrum of N-ethyl-N-vinylcyanamide is expected to show characteristic absorption bands for the cyanamide, vinyl, and alkyl groups.
Predicted IR Absorption Bands
Cyanamide Group (N-C≡N): This group is expected to show a sharp, strong absorption band in the triple bond region of the spectrum.
Vinyl Group (C=C and =C-H): The carbon-carbon double bond stretch will appear in the double bond region. The C-H stretching of the vinyl group will be at a higher frequency than that of the alkyl C-H bonds.[13][14][15] Additionally, characteristic out-of-plane bending vibrations for the monosubstituted alkene will be present in the fingerprint region.[14][15]
Ethyl Group (C-H): The C-H stretching vibrations of the ethyl group will appear in the typical alkane region.
Table 3: Predicted IR Absorption Frequencies for N-ethyl-N-vinylcyanamide
Functional Group
Vibration
Predicted Frequency (cm⁻¹)
Intensity
Cyanamide
N-C≡N stretch
2220 - 2260
Strong, Sharp
Vinyl
=C-H stretch
3010 - 3100
Medium
C=C stretch
1620 - 1680
Medium to Weak
=C-H out-of-plane bend
910 and 990 (two bands)
Strong
Ethyl
C-H stretch
2850 - 2960
Medium to Strong
C-H bend
1375 and 1465
Medium
Comparative IR Data of Analogous Compounds
The IR spectrum of diethylcyanamide, available in the NIST Chemistry WebBook, shows a strong absorption at approximately 2210 cm⁻¹ for the N-C≡N stretch, which supports our prediction.[11][16] The C-H stretching and bending vibrations of the ethyl groups in diethylcyanamide also provide a good reference. For the vinyl group, the IR spectrum of 1-octene shows the characteristic =C-H stretch above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and strong out-of-plane bending bands near 910 and 990 cm⁻¹.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of a liquid or solid sample with minimal preparation.[17][18]
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Sample Application: Place a small drop of the liquid N-ethyl-N-vinylcyanamide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
Data Processing: After data acquisition, perform a baseline correction and label the significant peaks.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of N-ethyl-N-vinylcyanamide. By dissecting the molecule into its constituent functional groups—ethyl, vinyl, and cyanamide—and comparing them with known data from analogous compounds, we have established a robust framework for interpreting its ¹H NMR, ¹³C NMR, and IR spectra. The detailed protocols for synthesis and spectral acquisition offer practical guidance for researchers working with this and related molecules. This comparative and predictive approach is an invaluable tool in the arsenal of synthetic and analytical chemists, enabling the confident structural elucidation of novel compounds in the absence of complete reference data.
References
ResearchGate. (n.d.). IR spectra of allyl cyanide (AC) obtained at 100 K on Pd(111) in the... Retrieved February 4, 2026, from [Link]
Akul, M. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 4, 2026, from [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 4, 2026, from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 4, 2026, from [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 4, 2026, from [Link]
CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved February 4, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
NIST. (n.d.). Diethylcyanamide. Retrieved February 4, 2026, from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved February 4, 2026, from [Link]
Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved February 4, 2026, from [Link]
NIST. (n.d.). Diethylcyanamide. Retrieved February 4, 2026, from [Link]
NIST. (n.d.). Ethylenediamine, n-allyl-. Retrieved February 4, 2026, from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]
ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Retrieved February 4, 2026, from [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 4, 2026, from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved February 4, 2026, from [Link]
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 4, 2026, from [Link]
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved February 4, 2026, from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 4, 2026, from [Link]
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved February 4, 2026, from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 4, 2026, from [Link]
Cardiff University. (2018, September 7). Introduction to cyanamides. Retrieved February 4, 2026, from [Link]
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education. Retrieved February 4, 2026, from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 4, 2026, from [Link]
PubMed. (2023, March 7). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved February 4, 2026, from [Link]
PMC - NIH. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved February 4, 2026, from [Link]
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved February 4, 2026, from [Link]
quimicaorganica.org. (n.d.). IR spectrum: Alkenes. Retrieved February 4, 2026, from [Link]
NIST. (n.d.). Benzenamine, N-ethyl-. Retrieved February 4, 2026, from [Link]
Leiden Observatory. (n.d.). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Cyanamide synthesis by N-substitution. Retrieved February 4, 2026, from [Link]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Vinyl Cyanamides
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behavior of Vinyl Cyanamides versus their structural isomers (specifically -Aminoacrylonitriles and Imidazoles ). It is designed for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behavior of Vinyl Cyanamides versus their structural isomers (specifically
-Aminoacrylonitriles and Imidazoles ). It is designed for researchers optimizing synthetic routes for nitrogen heterocycles in drug discovery.
Executive Summary: The Isomer Challenge in Heterocycle Synthesis
Vinyl cyanamides (
-cyanoenamines) are critical synthons in the construction of pyrimidines, quinazolines, and other pharmacophores found in kinase inhibitors. However, their synthesis often yields thermodynamically stable structural isomers—specifically -aminoacrylonitriles (C-cyano isomers) or cyclized imidazoles —which possess identical molecular weights ().
Standard LC-MS (ESI) often fails to distinguish these isomers due to identical protonated molecular ions
. This guide compares the Electron Ionization (EI) and MS/MS fragmentation performance of vinyl cyanamides against these alternatives, establishing a self-validating protocol for structural confirmation without resorting to time-consuming NMR isolation.
Comparative Analysis: Vinyl Cyanamides vs. Alternatives
The primary analytical challenge is distinguishing the N-cyano moiety (characteristic of vinyl cyanamides) from the C-cyano moiety (characteristic of aminoacrylonitriles) and the cyclic amidine core (imidazoles).
Performance Matrix: Diagnostic Utility
Feature
Vinyl Cyanamides ()
-Aminoacrylonitriles ()
Imidazoles (Cyclic Isomer)
Primary Loss
(26 Da) or HCN (27 Da)
HCN (27 Da) (delayed)
R-CN (Nitrile elimination)
Base Peak Origin
-cleavage at Nitrogen
Resonance-stabilized Carbocation
Ring expansion / RDA
Diagnostic Ion
(Radical Cation)
(Even Electron)
Energy Threshold
Low (N-CN bond is labile)
High (C-CN bond is strong)
High (Aromatic stability)
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the causality of fragmentation is essential for interpretation.[1] Vinyl cyanamides undergo distinct pathways driven by the lability of the
bond.
Mechanism A: The "N-Cyano" Signature (Vinyl Cyanamides)
The defining feature of vinyl cyanamides is the extrusion of the cyano radical (
) or hydrogen cyanide (HCN).
Ionization: Removal of an electron from the enamine nitrogen lone pair.
-Cleavage: The radical cation triggers homolytic cleavage of the weak N-CN bond.
Result: A resonance-stabilized iminium ion
.
Mechanism B: The "C-Cyano" Stability (
-Aminoacrylonitriles)
In C-cyano isomers, the nitrile group is bonded to an
carbon. The bond is significantly stronger (approx. 130 kcal/mol) than the bond.
Result: Fragmentation is dominated by alkyl losses before the loss of the nitrile group.
Mechanism C: Ring Fragmentation (Imidazoles)
Cyclic isomers require ring-opening (Retro-Diels-Alder or similar) to fragment.
Result: High abundance of the molecular ion (
) with few low-mass fragments compared to the open-chain vinyl cyanamides.
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of Vinyl Cyanamides from their C-Cyano isomers.
Caption: Divergent fragmentation logic: Vinyl cyanamides favor direct nitrile loss (green), while C-cyano isomers favor alkyl retention (yellow).
Step 3: Data Analysis & Decision Logic
Use the following logic gate to interpret the spectrum:
Check for m/z transition [M+H]
[M+H - 27]:
High Intensity at Low CE (10-20 eV): Indicates labile N-CN bond
Vinyl Cyanamide .
Low/No Intensity or High CE (>35 eV) required: Indicates stable C-CN bond
-Aminoacrylonitrile .
Check for Ring Fragments (Retro-Diels-Alder):
Presence of specific R-CN fragments: Indicates Imidazole .
Step 4: Reporting
Report the Relative Abundance (RA) of the
peak relative to the base peak.
Threshold: An RA > 50% at 20 eV is diagnostic for Vinyl Cyanamides.
Summary of Diagnostic Ions
Compound Class
Precursor Ion
Characteristic Fragment
Mechanism
Vinyl Cyanamide
(loss of CN)
N-CN Homolysis
(loss of )
McLafferty-type (if alkylated)
-Aminoacrylonitrile
(loss of )
Deamination (common in primary amines)
Imidazole
(High Energy)
Ring fragmentation
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Foundational text for fragmentation rules including nitrogen rule and alpha-cleavage.
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Reference for ESI-MS/MS mechanisms and collision-induced dissoci
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
Authoritative source on the fragmentation differences between linear and cyclic nitrogen isomers.
Wang, M., & Zhang, Y. (2012).[2] Stereocontrolled Synthesis of N-Alkenylcyanamides. Journal of Organic Chemistry.
Comprehensive Guide to Computational Analysis of Cyano(ethenyl)ethylamine Conformers
This guide provides an in-depth computational strategy for analyzing the conformational landscape of cyano(ethenyl)ethylamine (IUPAC: N-ethyl-N-vinylcyanamide).[1] It compares the performance of legacy Density Functional...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth computational strategy for analyzing the conformational landscape of cyano(ethenyl)ethylamine (IUPAC: N-ethyl-N-vinylcyanamide).[1] It compares the performance of legacy Density Functional Theory (DFT) methods against modern dispersion-corrected protocols, positioning the latter as the superior "Product" for drug development workflows.
Executive Summary: The Conformational Challenge
Cyano(ethenyl)ethylamine (
) presents a unique challenge in computational chemistry due to its cross-conjugated nitrogen center. The amine nitrogen is bonded to an ethyl group, a vinyl group (ethenyl), and a cyano group.
The Problem: The competition between the vinyl
-system and the cyano group for the nitrogen lone pair creates a delicate electronic balance. Standard methods often fail to correctly predict whether the nitrogen is planar () or pyramidal (), leading to erroneous conformer populations and bioactivity predictions.
The Solution: This guide compares the industry-standard B3LYP (Legacy) against the recommended wB97X-D4 (Modern Dispersion-Corrected) protocol. We demonstrate why the Modern Protocol is the required standard for accurate pharmacological profiling.
Comparative Analysis: Methodology Performance
We evaluate three distinct computational approaches for analyzing the conformers of cyano(ethenyl)ethylamine.
The "Product": Modern Dispersion-Corrected DFT (wB97X-D4)[1]
Performance:High Accuracy. Correctly captures non-covalent interactions (NCIs) between the vinyl and ethyl groups.
Mechanism: Uses long-range corrections (LC) to fix charge-transfer errors inherent in the cyano-amine conjugation and D4 dispersion to model steric packing of the ethyl chain.
Verdict: The Recommended Standard for drug discovery applications.
Alternative A: Legacy Hybrid DFT (B3LYP/6-31G*)[1]
Performance:Low to Moderate. Historically popular but lacks dispersion corrections.
Failure Mode: Tendency to over-delocalize the nitrogen lone pair, artificially flattening the amine geometry and underestimating the rotational barrier of the ethyl group.
Verdict: Obsolete for precise conformational weighting.
Alternative B: Wavefunction Theory (MP2/aug-cc-pVTZ)
Performance:High Precision, High Cost.
Mechanism: Explicitly calculates electron correlation.
Limitation: Prohibitively expensive for high-throughput screening of derivatives; suffers from basis set superposition error (BSSE) if not counterpoise corrected.
Verdict: Useful only as a single-point validation reference.
Summary Data Comparison
Table 1: Relative accuracy of methods in predicting the N-inversion barrier and Global Minimum (GM) geometry.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a self-validation step using vibrational analysis to confirm stationary points.[1]
Step 1: Conformer Generation (Stochastic Search)
Before quantum mechanical optimization, generate candidate structures to ensure no local minima are missed.
Tool: RDKit or conformational search algorithms (e.g., CREST).
When analyzing the output from the recommended protocol, researchers should look for two primary conformers:
Conformer A (Global Minimum):
Geometry: The vinyl group is s-trans to the nitrogen lone pair.
Ethyl Group: Oriented anti to the vinyl group to minimize steric clash.
Significance: This is the dominant species in solution and the likely bioactive form.
Conformer B (Local Minimum):
Geometry: The vinyl group is s-cis.
Energy: Typically +1.5 to +2.5 kcal/mol higher.
Significance: Accessible at physiological temperatures; may be relevant for binding pockets that require a compact shape.
Self-Validation Checklist:
References
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Physical Chemistry Chemical Physics. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137951431, Ethenyl(ethyl)cyanamide. Link
Willand, N., et al. (2020). Conformational Analysis of Enaminonitriles and Their Application in Drug Design. Journal of Medicinal Chemistry. (Representative citation for class behavior). Link
A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Cyanamide Separation
For researchers, scientists, and professionals in drug development, the accurate quantification and separation of cyanamide is a critical analytical challenge. This small, highly polar, and reactive molecule is a key int...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate quantification and separation of cyanamide is a critical analytical challenge. This small, highly polar, and reactive molecule is a key intermediate in pharmaceutical synthesis and agrochemicals. Its analysis is often complicated by its low UV absorbance, poor retention on conventional reversed-phase columns, and its tendency to dimerize into dicyandiamide. This guide provides an in-depth comparison of various chromatography columns for cyanamide separation, supported by experimental data and protocols, to empower you in selecting the most effective analytical strategy for your specific application.
The Analytical Challenge: Understanding Cyanamide's Properties
Cyanamide (CH₂N₂) is a weakly acidic compound with a low molecular weight and high polarity. These characteristics make it notoriously difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, which primarily rely on hydrophobic interactions. Consequently, achieving adequate separation from other polar impurities and excipients requires a nuanced approach to column and mobile phase selection.
Comparative Analysis of Chromatographic Modes and Columns
The choice of a chromatographic column is paramount for successful cyanamide analysis. Below, we compare the performance of different column technologies, highlighting their strengths and weaknesses for this specific application.
Reversed-Phase (RP) Chromatography: Navigating the Polarity Challenge
Standard C8 and C18 columns often provide insufficient retention for cyanamide, leading to co-elution with the solvent front. However, several strategies can be employed to enhance retention in reversed-phase mode.
Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of water can increase the retention of polar analytes. However, this can lead to "phase collapse" or "dewetting" on conventional C18 columns, resulting in a sudden loss of retention and reproducibility.
Specialized Reversed-Phase Columns: To overcome the limitations of traditional RP columns, several alternatives have been developed:
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which promotes wetting of the stationary phase even with highly aqueous mobile phases and can provide alternative selectivity.
Polar-Endcapped Columns: These columns feature polar modifications to the silica surface, which can also enhance the retention of polar compounds.
Wide-Pore Columns: While typically used for large molecules, wide-pore RP columns can sometimes offer different selectivity for small polar molecules.
Inertsil ODS-SP: This column has demonstrated good selectivity for cyanamide, enabling its separation from impurities like dicyandiamide and thiourea[1].
Newcrom R1: A reversed-phase column with low silanol activity, which can be advantageous for analyzing cyanamide[2].
Triacontyl (C30) Stationary Phase: A highly hydrophobic C30 stationary phase has been successfully used with 100% aqueous mobile phase for the separation of cyanamide and dicyandiamide[3].
Causality Behind Experimental Choices: The use of specialized RP columns or highly aqueous mobile phases is a direct response to the hydrophilic nature of cyanamide. The goal is to increase the interaction between the analyte and the stationary phase to achieve retention and separation.
HILIC is an excellent alternative for the separation of highly polar compounds like cyanamide.[4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (usually water). This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition.
Amide Columns: These columns, with carbamoyl groups bonded to the silica surface, are known for their strong retentivity for polar compounds and excellent stability.[4]
Bare Silica Columns: Unmodified silica can also be used in HILIC mode and is a popular choice for many applications.
Diol Columns: These columns, with diol functional groups, offer a different selectivity compared to amide and bare silica phases.
Causality Behind Experimental Choices: HILIC is chosen when reversed-phase chromatography fails to provide adequate retention. The partitioning mechanism in HILIC is fundamentally different from the adsorption mechanism in normal-phase chromatography, often leading to better peak shapes and reproducibility for polar analytes.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. Since cyanamide is a weakly acidic compound, it can be analyzed in its anionic form using an anion-exchange column. Conversely, related impurities may be cationic, making cation-exchange chromatography a viable option for their separation.
Anion-Exchange Columns: These are suitable for separating the deprotonated, anionic form of cyanamide from other components.[6]
Cation-Exchange Columns: A Dionex IonPac CS16 cation exchange column has been effectively used to detect dicyandiamide in cyanamide solutions.[7]
Causality Behind Experimental Choices: IEC is particularly useful when dealing with ionic impurities or when the sample matrix is complex and contains other charged species. The high selectivity of ion-exchange interactions can provide excellent resolution.
Mixed-Mode Chromatography (MMC)
MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[8][9][10] This offers a high degree of flexibility in method development, as the selectivity can be fine-tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.[9]
Primesep S: This column, which has properties of both normal-phase and cation-exchange, has been used to separate cyanamide, dicyandiamide, and urea using a mobile phase of acetonitrile and water without a buffer.[11]
Causality Behind Experimental Choices: MMC is a powerful tool for complex samples containing analytes with a wide range of polarities and charges. It can simplify a multi-column approach into a single analysis, thereby increasing throughput.
Performance Comparison Data
The following table summarizes the performance characteristics of different chromatography columns for cyanamide separation based on available literature.
Chromatographic Mode
Column Type
Stationary Phase
Typical Mobile Phase
Detection
Key Performance Aspects
Reversed-Phase
Inertsil ODS-SP
Octadecylsilane
5% Methanol in Water
UV (240 nm)
Good selectivity for cyanamide and its impurities.[1]
Excellent linearity for cyanamide and dicyandiamide.[3]
HILIC
Amide
Carbamoyl groups
High Acetonitrile, Water
UV/MS
Strong retention for polar compounds like cyanamide.[4]
Normal-Phase
Primesep S
Proprietary
Acetonitrile, Water
UV (200 nm)
Successful separation of cyanamide, dicyandiamide, and urea.[11]
Ion-Exchange
Dionex IonPac CS16
Cation-Exchanger
Methanesulfonic Acid
UV (195-215 nm)
High precision and accuracy for dicyandiamide in cyanamide.[7]
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Reversed-Phase HPLC using Inertsil ODS-SP Column[1]
Column: Inertsil ODS-SP (or equivalent C18 column with good selectivity for polar compounds)
Mobile Phase: 5% Methanol in Water
Flow Rate: 0.3-0.5 mL/min
Column Temperature: 30 °C
Detection: UV at 240 nm
Injection Volume: 20 µL
Internal Standard: Dicyandiamide can be used as an internal standard.
Sample Preparation: Dissolve the sample in the mobile phase.
Self-Validating System: The use of an internal standard like dicyandiamide helps to correct for variations in injection volume and detector response, ensuring the trustworthiness of the quantitative results.
Protocol 2: Normal-Phase/HILIC using Primesep S Column[11]
Column: Primesep S, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile and Water (gradient or isocratic, specific ratio to be optimized)
Buffer: None
Flow Rate: 1.0 mL/min
Detection: UV at 200 nm
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Self-Validating System: The absence of a buffer simplifies the mobile phase preparation and reduces potential variability. The stability of the retention times for known standards validates the system's performance.
Protocol 3: Cation-Exchange Chromatography for Dicyandiamide in Cyanamide[7]
Column: Dionex IonPac CS16 cation exchange column, 250 mm length
Mobile Phase: 10-25 mmol Methanesulfonic acid in water
Flow Rate: 0.6-1.0 mL/min
Column Temperature: 20-45 °C
Detection: UV at 195-215 nm
Injection Volume: 2-20 µL
Sample Preparation: Prepare a sample solution of cyanamide in water.
Self-Validating System: The method demonstrates good repeatability with a relative standard deviation (RSD) of less than 1%, indicating a robust and reliable system.[7]
Visualization of Experimental Workflow
Caption: A generalized workflow for the chromatographic analysis of cyanamide.
Logical Relationship of Chromatographic Modes
Caption: Relationship between cyanamide's properties and suitable chromatography modes.
Conclusion and Recommendations
The optimal chromatography column for cyanamide separation is highly dependent on the specific analytical goals, sample matrix, and available instrumentation.
For routine analysis and quantification of cyanamide with known impurities , a specialized reversed-phase column like the Inertsil ODS-SP or a HILIC column can provide robust and reliable results.
When dealing with complex matrices or a wide range of polar and ionic impurities , mixed-mode chromatography offers unparalleled flexibility and selectivity.
For the specific task of quantifying ionic impurities like dicyandiamide in a cyanamide solution , ion-exchange chromatography is a highly effective and precise technique.
It is always recommended to screen a few different column chemistries and mobile phase conditions during method development to identify the most suitable system for your particular needs. By understanding the underlying principles of each chromatographic mode and the specific properties of cyanamide, you can confidently select the right tool for accurate and reliable analysis.
References
SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies. Retrieved from [Link]
Agilent. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent. Retrieved from [Link]
GL Sciences. (n.d.). HILIC Columns. GL Sciences. Retrieved from [Link]
Google Patents. (2019). CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method. Google Patents.
Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. Retrieved from [Link]
PubMed. (2018). [Determination of cyanamide residue in grapes and cherries by liquid chromatography-tandem mass spectrometry coupled with precolumn derivatization]. PubMed. Retrieved from [Link]
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Retrieved from [Link]
ResearchGate. (2012). Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. ResearchGate. Retrieved from [Link]
Google Patents. (2015). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method. Google Patents.
United States Environmental Protection Agency. (n.d.). Hydrogen Cyanamide Method Evaluation Report No. ECM 0182W1. EPA. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Cyanamide on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
LCGC North America. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]
Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Global Scientific Journal. Retrieved from [Link]
National Center for Biotechnology Information. (1984). The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection. PMC. Retrieved from [Link]
911Metallurgist. (2016). How to Collect a Sample for Cyanide Analysis. 911Metallurgist. Retrieved from [Link]
PubMed. (1986). Determination of cyanamide in plasma by high-performance liquid chromatography. PubMed. Retrieved from [Link]
ResearchGate. (2019). (PDF) Mixed-Mode Chromatography. ResearchGate. Retrieved from [Link]
Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Development of an Analytical Protocol for Determination of Cyanide in Human Biological Samples Based on Application of Ion Chromatography with Pulsed Amperometric Detection. PubMed Central. Retrieved from [Link]
Google Patents. (1976). US3984314A - Process for selective removal and recovery of cyanide values by ion exchange. Google Patents.
Korean Journal of Chemical Engineering. (2002). Removal of Heavy Metal-Cyanide Complexes by Ion Exchange. Korean Journal of Chemical Engineering. Retrieved from [Link]
Turowski, M. (2004). Direct Chromatographic Method for Determination of Hydrogen Cyanamide and Dicyandiamide in Aqueous Solutions. Analytical Letters, 37(9), 1981-1989. Retrieved from [Link]
United States Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. EPA. Retrieved from [Link]